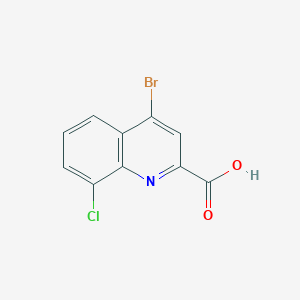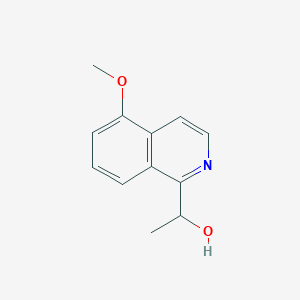
1-(Pyridin-4-yl)cyclobutanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-4-yl)cyclobutanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by a cyclobutanamine core attached to a pyridine ring, with the hydrochloride salt form enhancing its solubility and stability. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the catalytic enantioselective borane reduction of benzyl oximes . The reaction conditions include the use of ethanol as a solvent and heating the mixture to around 55°C. The resulting product is then purified through crystallization and filtration processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the highest purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-4-yl)cyclobutanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1-(Pyridin-4-yl)cyclobutanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mécanisme D'action
The mechanism of action of 1-(Pyridin-4-yl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their biological activities.
Isothiazolo[4,5-b]pyridines: These compounds are explored for their potential as kinase inhibitors and have similar structural features.
Uniqueness: 1-(Pyridin-4-yl)cyclobutanamine hydrochloride stands out due to its unique combination of a cyclobutanamine core and a pyridine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
1-pyridin-4-ylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(4-1-5-9)8-2-6-11-7-3-8;/h2-3,6-7H,1,4-5,10H2;1H |
Clé InChI |
DTESEEKWNIZMBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=NC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)



![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)


![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)


